molecular formula C17H14ClN5O B11220016 1-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11220016
M. Wt: 339.8 g/mol
InChI Key: RIXAVSNKQHZAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl derivative, followed by the introduction of the furan ring and the pyrazolopyrimidine core. Common reagents used in these reactions include chlorinating agents, furan derivatives, and pyrazolopyrimidine precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Industrial methods may also incorporate continuous flow processes and automated systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to various substituted compounds.

Scientific Research Applications

1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.

    Biology: Researchers investigate its biological activity, including potential interactions with biological targets.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-CHLORO-2-METHYLPHENYL)-3-FURFURYLUREA: This compound shares a similar chlorinated phenyl group and furan ring but differs in its core structure.

    5-CHLORO-2-(4-CHLORO-1H-1,2,3-TRIAZOL-1-YL)-BENZOIC ACID METHYL ESTER: Another compound with a chlorinated phenyl group, but with a triazole ring instead of a pyrazolopyrimidine core.

Uniqueness

1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C17H14ClN5O

Molecular Weight

339.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H14ClN5O/c1-11-4-5-12(18)7-15(11)23-17-14(9-22-23)16(20-10-21-17)19-8-13-3-2-6-24-13/h2-7,9-10H,8H2,1H3,(H,19,20,21)

InChI Key

RIXAVSNKQHZAQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.